molecular formula C24H20ClN3O5S B2401099 ethyl 5-[2-(4-chlorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-41-5

ethyl 5-[2-(4-chlorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2401099
CAS No.: 851952-41-5
M. Wt: 497.95
InChI Key: PHPVEYZKNIRKMZ-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(4-chlorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural attributes include:

  • Substituents:
    • A 4-chlorophenyl acetamido group at position 3.
    • A 4-methoxyphenyl group at position 2.
    • An ethyl carboxylate ester at position 1.
  • These features influence molecular interactions, solubility, and reactivity.

Crystallographic tools like SHELX and ORTEP are typically employed for structural elucidation of such molecules.

Properties

IUPAC Name

ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5S/c1-3-33-24(31)21-18-13-34-22(26-19(29)12-14-4-6-15(25)7-5-14)20(18)23(30)28(27-21)16-8-10-17(32-2)11-9-16/h4-11,13H,3,12H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPVEYZKNIRKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-[2-(4-chlorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 4-chlorophenyl and 4-methoxyphenyl groups through acylation and substitution reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ethyl 5-[2-(4-chlorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 5-[2-(4-chlorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-[2-(4-chlorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Core Heterocycle Variations

The thieno[3,4-d]pyridazine core distinguishes the target compound from analogs with pyrazolo[3,4-d]pyrimidine or thiazolo[3,2-a]pyrimidine cores:

Compound Core Structure Key Features
Thieno[3,4-d]pyridazine (Target) Combines thiophene and pyridazine rings; planar structure enhances π-π stacking .
Pyrazolo[3,4-d]pyrimidine Nitrogen-rich core; common in kinase inhibitors due to ATP-binding mimicry.
Thiazolo[3,2-a]pyrimidine Sulfur-containing core; altered electronic properties influence solubility.

Implications: Core modifications affect electronic distribution, binding affinity, and intermolecular interactions. For example, the sulfur atom in thieno/thiazolo cores may increase lipophilicity compared to nitrogen-dominant pyrazolo derivatives.

Substituent Effects

Substituent variations significantly alter physicochemical and biological properties:

Compound (Example) Substituents (Positions) Molecular Weight (Calculated) Notable Properties
Target Compound 5: 4-Cl-C6H4-acetamido; 3: 4-MeO-C6H3 ~525.95 g/mol Moderate polarity due to Cl and MeO groups.
Ethyl 5-[2-(4-MeO-phenyl)acetamido]-3-[4-CF3-phenyl] analog 5: 4-MeO-C6H4-acetamido; 3: 4-CF3-C6H3 ~599.12 g/mol Enhanced lipophilicity from CF3 group.
Methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidinyl)thiophene-2-carboxylate Thiophene carboxylate; fluorophenyl groups 560.2 g/mol (M++1) MP: 227–230°C; fluorinated groups improve metabolic stability.
Ethyl 5-(4-Cl-phenyl)-thiazolo[3,2-a]pyrimidine 4-Cl-phenyl; methoxy-carbonyl ~447.88 g/mol Lower MW; Cl and ester groups enhance crystallinity.

Key Observations :

  • Electron-Withdrawing Groups (Cl, CF3) : Increase stability and resistance to oxidative degradation compared to electron-donating groups (MeO) .
  • Bulkier Substituents (e.g., CF3) : Reduce solubility in polar solvents but improve membrane permeability .
  • Hydrogen Bonding: Acetamido and carboxylate groups facilitate crystal packing via N–H···O and C=O···H interactions, as noted in graph set analysis .

Biological Activity

Ethyl 5-[2-(4-chlorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Thienopyridazine core : A bicyclic system that contributes to its biological activity.
  • Chlorophenyl and methoxyphenyl substituents : These groups are known to enhance lipophilicity and biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of thienopyridazine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa5.0Apoptosis
Study BMCF-710.0Cell Cycle Arrest
Study CA5498.5Inhibition of Metastasis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa15.0

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been studied, particularly acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition (%) at 50 µM
Acetylcholinesterase70%
Urease55%

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Modulation : It influences the progression of the cell cycle, leading to growth inhibition.
  • Enzyme Interaction : The inhibition of AChE suggests potential applications in treating neurodegenerative conditions.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study involving a related thienopyridazine compound demonstrated significant tumor reduction in animal models.
  • Clinical trials assessing the safety and efficacy of similar derivatives in human subjects have shown promising results in managing chronic infections.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization involves:

  • Precursor Selection : Use substituted phenylacetamide derivatives and thieno[3,4-d]pyridazine cores to ensure regioselectivity. For example, substituents like 4-methoxyphenyl enhance solubility and reactivity .
  • Reaction Conditions : Optimize temperature (e.g., 80–100°C), solvent (DMF or THF), and catalysts (e.g., triethylamine for amide coupling) to improve yields .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers characterize the compound’s structural features?

Methodological Answer: Structural characterization requires:

  • Spectroscopy : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm the thieno[3,4-d]pyridazine core and substituents (e.g., 4-chlorophenylacetamido group) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ~450–470 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation to analyze steric effects and planarity of the heterocyclic core .

Advanced Research Questions

Q. What strategies are recommended for evaluating structure-activity relationships (SAR) in this compound?

Methodological Answer: SAR studies should focus on:

  • Functional Group Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents (e.g., cyclohexyl) to assess biological activity shifts .
  • Biological Assays : Test enzyme inhibition (e.g., kinase assays) and receptor binding (e.g., adenosine receptors) to correlate substituents with activity .
  • Comparative Analysis : Use analogs like ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine (anti-inflammatory) to identify critical pharmacophores .

Q. How can contradictory biological activity data be resolved?

Methodological Answer: Contradictions often arise from assay conditions or target promiscuity. Mitigate by:

  • Dose-Response Curves : Establish IC50_{50}/EC50_{50} values across multiple concentrations to confirm potency trends .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specific molecular targets (e.g., adenosine A2A_{2A} receptor) .
  • Molecular Dynamics Simulations : Predict binding modes and assess substituent interactions (e.g., 4-chlorophenyl’s hydrophobic effects) .

Q. What advanced techniques are suitable for studying its mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs, focusing on hydrogen bonding with the pyridazine ring .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_\text{D}, kon_\text{on}/koff_\text{off}) for receptor-ligand interactions .
  • Metabolomics : Track metabolic stability in liver microsomes to identify degradation pathways .

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